An In-depth Technical Guide to the Discovery and History of 2-Cyano-Oxime Ethers in Fungicides
An In-depth Technical Guide to the Discovery and History of 2-Cyano-Oxime Ethers in Fungicides
Abstract
The development of modern synthetic fungicides has been pivotal in securing global food supplies. Within this landscape, compounds featuring the 2-cyano-oxime ether moiety and related structures represent a significant chapter in agrochemical innovation. This technical guide provides a comprehensive exploration of two distinct and highly influential classes of fungicides connected to this chemical scaffold: the cyano-oxime acetamides, exemplified by cymoxanil, and the strobilurins, such as azoxystrobin and kresoxim-methyl. We will delve into their unique discovery pathways—one rooted in classical synthetic chemistry and the other inspired by a natural product blueprint. The guide will meticulously detail their divergent and complex mechanisms of action, the synthetic evolution of these molecules, and the key structure-activity relationships that govern their efficacy. Furthermore, we will present standardized experimental protocols for their evaluation, providing researchers and development professionals with a foundational understanding of these crucial agricultural tools.
Introduction: A Tale of Two Scaffolds
The quest for effective and specific fungicides is a continuous journey of chemical discovery and biological understanding. The 2-cyano-oxime ether functional group, and the structurally related β-methoxyacrylate, have served as the foundation for some of the most successful fungicides of the past half-century. However, the presence of a similar chemical feature belies a fascinating divergence in their origins, mechanisms, and developmental histories.
This guide will navigate the stories of two principal groups:
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The Cyano-Oxime Acetamides: A class of purely synthetic fungicides, most notably represented by cymoxanil . These compounds are characterized by their unique curative and local-systemic activity, particularly against Oomycete pathogens. Their discovery was a product of traditional agrochemical research and development pipelines.
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The Strobilurins (QoI Fungicides): A revolutionary class of fungicides inspired by natural compounds produced by fungi like Strobilurus tenacellus.[1] While not all are strictly 2-cyano-2-oxime ethers, key members like kresoxim-methyl contain the methoxyimino group, and the entire class is defined by the β-methoxyacrylate toxophore, a close structural relative.[2][3] Their introduction in 1996 marked a new era of broad-spectrum, site-specific fungal control.[4][5]
It is also critical to distinguish these from other fungicides that contain a cyano group but lack the oxime ether moiety, such as fenoxanil . Fenoxanil is a melanin biosynthesis inhibitor that targets the enzyme scytalone dehydratase and represents a completely different mechanistic class.[6][7] Its chemical structure, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is a cyano-amide, not a cyano-oxime ether, and will therefore not be a focus of this guide.[8][9]
Part I: The Cyano-Oxime Acetamides – The Case of Cymoxanil
Cymoxanil stands as the primary example of a commercially successful fungicide built around the 2-cyano-2-methoxyiminoacetyl core. Its development is a classic story of synthetic chemistry leading to a valuable agricultural tool with a complex and still-debated mode of action.
Discovery and History
Cymoxanil, chemically named 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, was first disclosed by DuPont.[10] The foundational patent, U.S. Patent 3,957,847, filed in the mid-1970s, describes the synthesis and fungicidal utility of 2-cyano-2-hydroxyiminoacetamides.[11] This discovery provided agriculture with a novel weapon, particularly for controlling challenging Oomycete pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[12][13]
A key characteristic of cymoxanil is its local systemic and curative activity.[13][14] It can penetrate plant tissues rapidly, halting pathogen development even after an infection has begun.[14][15] Due to its relatively short persistence, it is almost always formulated in combination with protectant fungicides like mancozeb or copper to enhance residual activity.[16][17]
Synthesis and Chemical Properties
The commercial synthesis of cymoxanil is a multi-step process that has been refined over the years for efficiency and environmental safety. The core process involves two key transformations:[18][19]
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Nitrosation: 1-Cyanoacetyl-3-ethyl urea is reacted with a nitrosating agent, such as sodium nitrite under acidic conditions, to form the intermediate 2-Cyano-2-hydroxyimino-N-ethylcarbamoyl acetamide (the oxime).[11][19]
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Methylation: The resulting oxime is then methylated. This is typically achieved by first converting the oxime to its salt form with a base, followed by reaction with a methylating agent like dimethyl sulfate or chloromethane to yield the final cymoxanil product.[11][20]
Cymoxanil is moderately soluble in water and its stability is highly pH-dependent; it hydrolyzes rapidly under neutral or alkaline conditions.[10][13] This chemical property necessitates careful formulation to ensure stability and efficacy.
A Multi-Faceted Mechanism of Action
The precise biochemical mode of action for cymoxanil has been a subject of extensive research and remains elusive, with strong evidence pointing to a multi-site inhibitory effect rather than a single target.[16][21][22] This complexity is a key reason for the low risk of resistance development compared to single-site inhibitors. The primary proposed mechanisms include:
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Inhibition of Mitochondrial Respiration: Recent studies using Saccharomyces cerevisiae as a model organism have shown that cymoxanil inhibits oxygen consumption in both whole cells and isolated mitochondria.[21] Molecular docking studies suggest that cymoxanil specifically targets Cytochrome c oxidase (Complex IV) of the electron transport chain, blocking the interaction with cytochrome c and thus hampering ATP production.[21]
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Disruption of RNA Synthesis: Early research suggested that cymoxanil inhibits DNA and RNA synthesis, with the latter being more pronounced.[16] More recent work has pinpointed a potential target, suggesting that cymoxanil may directly inhibit the enzyme dihydrofolate reductase (DHFR), a crucial component in the synthesis of nucleotides required for RNA production.[18][23]
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Perturbation of the Plasma Membrane: Another line of investigation has revealed that cymoxanil induces significant changes in membrane transporter systems and disrupts the organization of lipid rafts.[16][22] This leads to the inhibition of the plasma membrane H+-ATPase (Pma1p), causing a decrease in the plasma membrane potential and intracellular acidification, ultimately contributing to cell death.[22]
This multi-pronged attack on fungal cellular machinery makes cymoxanil a unique and durable fungicide.
Part II: The Strobilurins - A Parallel Evolution from a Natural Blueprint
The discovery of strobilurin fungicides is a landmark achievement in natural product chemistry, showcasing how a fungal metabolite can inspire the development of a blockbuster class of synthetic agrochemicals.
From Forest Floor to Global Market
The story begins in the 1970s with the isolation of Strobilurin A from the wood-rotting mushroom Strobilurus tenacellus.[2][3] This fungus produces the compound to suppress competing fungi in its environment.[2] Scientists at several universities and agrochemical companies, including ICI (now Syngenta) and BASF, recognized the potent, broad-spectrum antifungal activity of this natural product.[3][4]
The core structural element responsible for this activity was identified as the (E)-β-methoxyacrylate group.[2] However, the natural strobilurins themselves were not viable for agricultural use due to their rapid degradation under UV light.[2] This initiated a massive synthetic chemistry effort in the 1980s to create analogues that retained the potent fungicidal activity while possessing improved photostability.[1][4]
This research culminated in the simultaneous launch of the first commercial strobilurin fungicides in 1996: azoxystrobin by ICI/Zeneca and kresoxim-methyl by BASF.[4][24][25] These compounds revolutionized the fungicide market, offering an unprecedentedly broad spectrum of activity against all four major classes of plant pathogenic fungi (Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes).[4]
Mechanism of Action: The QoI Fungicides
Unlike the multi-site action of cymoxanil, strobilurins have a very specific and potent mode of action. They are classified as Quinone outside Inhibitors (QoI) .[2]
They act on the mitochondrial respiratory chain by binding to the "Quinone outside" (Qo) site of the cytochrome bc1 complex (Complex III) .[26] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the entire electron transport chain.[26] The immediate consequence is the cessation of ATP synthesis, starving the fungal cells of energy and leading to death.[26]
This highly specific, single-site mechanism, while extremely effective, also makes the strobilurins prone to resistance development. A single point mutation in the mitochondrial cytochrome b gene can prevent the fungicide from binding, rendering it ineffective.[26]
Part III: Experimental Protocols for Fungicide Evaluation
Evaluating the efficacy of new fungicidal compounds requires a systematic approach using both in vitro and in vivo assays. These protocols allow researchers to determine a compound's intrinsic activity against a pathogen and its performance under more realistic conditions on a host plant.
General Experimental Workflow
The process of evaluating a potential fungicide typically follows a tiered screening system, moving from simple, high-throughput in vitro assays to more complex and resource-intensive in vivo experiments.
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